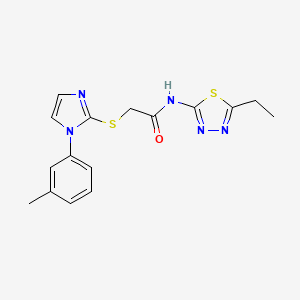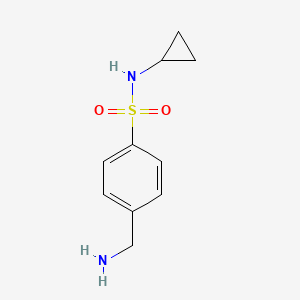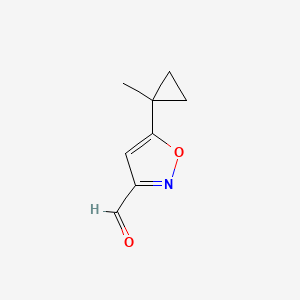![molecular formula C12H11F4NO B2461212 N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide CAS No. 2361655-98-1](/img/structure/B2461212.png)
N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide, also known as TFEB, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the chemical family of amides and is known for its unique properties, including its ability to modulate gene expression and activate autophagy. In
Scientific Research Applications
N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide has been shown to have a wide range of applications in scientific research. Its ability to modulate gene expression and activate autophagy has made it a valuable tool in studying the role of these processes in various diseases. N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide has been used in research related to cancer, neurodegenerative diseases, and metabolic disorders. It has also been shown to have potential applications in drug discovery and development.
Mechanism of Action
N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide works by binding to and activating the transcription factor EB (N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide), which is involved in the regulation of autophagy and lysosomal biogenesis. N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide activation leads to the upregulation of genes involved in these processes, resulting in increased autophagy and lysosomal function. This mechanism of action has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects
N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase autophagy and lysosomal function, which can help to clear damaged or abnormal proteins and organelles from cells. N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide has also been shown to improve mitochondrial function and increase energy metabolism. In addition, N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide has been shown to have anti-inflammatory effects and to regulate lipid metabolism.
Advantages and Limitations for Lab Experiments
N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has high purity and yield. It is also stable and can be easily transported and stored. However, N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide. One area of research is the development of new synthesis methods that can improve the yield and purity of N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide. Another area of research is the identification of new applications for N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide in drug discovery and development. In addition, further research is needed to understand the mechanism of action of N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide and its potential therapeutic applications in various diseases. Finally, research is needed to develop new assays and techniques for studying the effects of N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide on autophagy and lysosomal function.
Synthesis Methods
The synthesis of N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide involves the reaction of 4-(1,2,2,2-Tetrafluoroethyl)benzaldehyde with propargylamine in the presence of a copper catalyst. The resulting product is then treated with acetic anhydride and triethylamine to yield N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide. This synthesis method has been optimized to yield high purity and high yield of N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide.
properties
IUPAC Name |
N-[[4-(1,2,2,2-tetrafluoroethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO/c1-2-10(18)17-7-8-3-5-9(6-4-8)11(13)12(14,15)16/h2-6,11H,1,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUHGBVASBMCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2461130.png)
![2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2461131.png)
![2-Amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2461132.png)

![3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2461136.png)

![4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2461141.png)


![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2461144.png)

![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)

